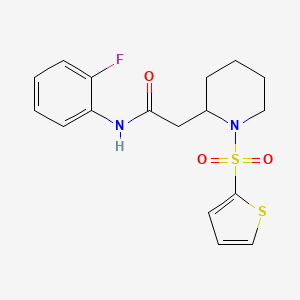

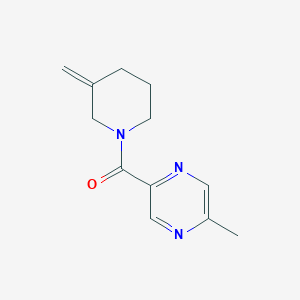

![molecular formula C10H5N3O3 B2692732 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione CAS No. 1401319-14-9](/img/structure/B2692732.png)

1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione” is a compound that contains a benzo[c][1,2,5]oxadiazole ring and a pyrrole-2,5-dione ring . Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities including anticancer potential .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]oxadiazoles involves a two-step process. The first step involves the preparation of O-acylamidoximes, followed by cyclization under the action of organic bases . The second step involves a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases .Molecular Structure Analysis

The molecule features a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO), where the HOMO is mainly distributed on the phenoxazine (PXZ), phenothiazine (PTZ), and 9,9-dimethylacridin (DMAC) moiety and LUMO is mainly distributed on the benzo[c][1,2,5]thiadiazole moiety.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[c][1,2,5]oxadiazoles include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Physical And Chemical Properties Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Characterization

Researchers have developed various derivatives, including 1,2,4-Triazol-yl, 1,3,4-oxadiazol-yl, and pyrrole-yl derivatives, through reactions involving carbohydrazide with different electrophilic reagents. These derivatives have been synthesized for potential applications in materials science due to their unique spectral properties (Mahmoud et al., 2012).

Optical and Electronic Properties

The optical and electronic properties of derivatives have been studied for their potential use in luminescent materials and organic light-emitting diodes (OLEDs). Analysis of these derivatives suggests their suitability as electron and hole transport materials, promising candidates for enhancing the performance of OLEDs (Sun & Jin, 2017).

Novel Complex Synthesis

Research on novel dinuclear complexes, involving quadridentate compounds with applications in photoluminescent properties, demonstrates the potential of these compounds in altering the luminescent properties of Eu3+ ions. Such studies are crucial for the development of new materials with specific photoluminescent characteristics (Zhen-jun, 2011).

Bioactive Natural Product Analogs

The synthesis of natural product analogs containing oxadiazole rings, such as pyrrolidine-diones and pyrrole-diones, has shown promising antitumor activity. This research underlines the potential of these compounds in developing new therapeutic agents (Maftei et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzo[c][1,2,5]oxadiazoles, have been recognized to possess potent pharmacological activities, including anticancer potential . They have been reported to target tumor hypoxia .

Mode of Action

Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to interact with their targets, leading to changes that contribute to their anticancer potential .

Biochemical Pathways

Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to affect pathways related to tumor hypoxia . The downstream effects of these interactions could potentially include the inhibition of angiogenesis, cancer cell division, and cell survival .

Pharmacokinetics

Similar compounds have been reported to have limitations due to low potency, poor pharmacokinetic profiles, and toxicity due to non-selectivity . These factors can impact the bioavailability of the compound.

Result of Action

Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to possess potent pharmacological activities, including anticancer potential .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of tumor hypoxia .

Zukünftige Richtungen

The future directions for the study of “1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione” and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in the field of anticancer research . Additionally, further studies could focus on the development of new synthetic methods and the exploration of their physical and chemical properties .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other non-covalent interactions .

Cellular Effects

Preliminary studies suggest that this compound may have potential anticancer properties . It has been observed to enter cells slowly, induce cytoplasmic vacuolations, and accumulate in the nucleoli .

Molecular Mechanism

It is known that oxadiazoles can interact with biological molecules through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have stable properties over time .

Transport and Distribution

It has been observed to enter cells slowly and accumulate in the nucleoli .

Eigenschaften

IUPAC Name |

1-(2,1,3-benzoxadiazol-4-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12-16-11-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRURTJCPHXUZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)N3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

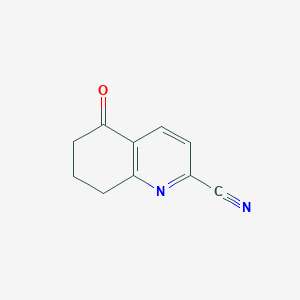

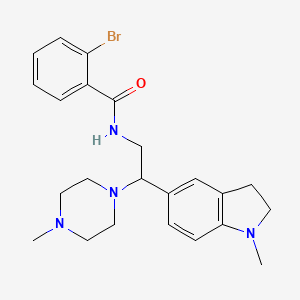

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)

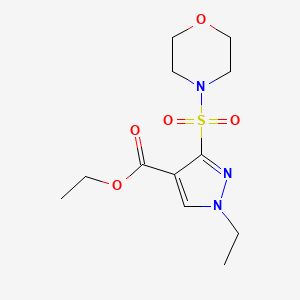

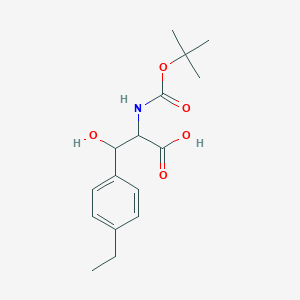

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

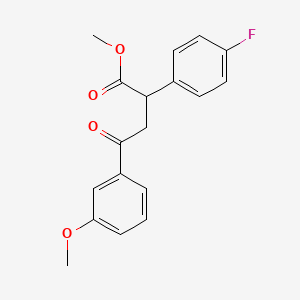

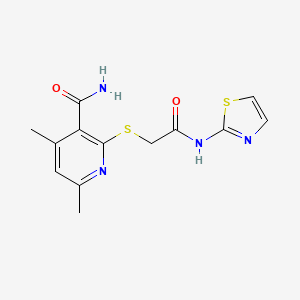

![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)

![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)

![N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2692672.png)